molecular formula C20H16N2O4 B3461398 3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide

3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide

Cat. No.: B3461398
M. Wt: 348.4 g/mol
InChI Key: OYKULQVSGLDBIM-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various scientific fields, including pharmacology and organic chemistry. The compound features a benzamide core substituted with a methyl group, a nitro group, and a phenoxyphenyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The primary mechanism by which 3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide exerts its effects is through the modulation of hERG potassium channels. It acts by removing the inactivation of these channels, thereby increasing their activity . This modulation is achieved by shifting the voltage-dependence of inactivation, which affects the duration of the cardiac action potential . This unique mechanism makes it a valuable tool for studying cardiac electrophysiology and developing potential treatments for cardiac disorders.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(4-phenoxyphenyl)benzamide: Similar structure but lacks the methyl group.

    4-nitro-N-(4-phenoxyphenyl)benzamide: Similar structure but lacks the methyl group at the 3-position.

    3-methyl-4-nitrophenol: Similar functional groups but different core structure.

Uniqueness

3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the nitro group at the 4-position, along with the phenoxyphenyl group, contribute to its unique reactivity and interaction with biological targets, particularly hERG potassium channels .

Properties

IUPAC Name

3-methyl-4-nitro-N-(4-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-14-13-15(7-12-19(14)22(24)25)20(23)21-16-8-10-18(11-9-16)26-17-5-3-2-4-6-17/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKULQVSGLDBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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